1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
Overview
Description
1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a long octadecyloxy chain and a phosphate group, making it useful in diverse chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- typically involves the esterification of 1,2-propanediol with octadecyloxy and phosphate groups. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce simpler alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other consumer products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- involves its interaction with various molecular targets. The phosphate group can interact with enzymes and proteins, influencing biochemical pathways. The long octadecyloxy chain can integrate into lipid membranes, affecting their structure and function. These interactions can modulate cellular processes and have potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol: A simpler diol with similar chemical properties but lacking the octadecyloxy and phosphate groups.
3-(Octadecyloxy)-1,2-propanediol: Similar structure but without the phosphate group, used in different applications.
1,2-Propanediol, 1-(dihydrogen phosphate): Contains the phosphate group but lacks the octadecyloxy chain.
Uniqueness
1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- is unique due to its combination of a long hydrophobic chain and a hydrophilic phosphate group. This dual functionality makes it particularly useful as a surfactant and in applications requiring amphiphilic properties.
Properties
IUPAC Name |
azanium;(2S)-1-octadecoxy-3-phosphonooxypropan-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21H,2-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAHIAWCNQNZFB-BOXHHOBZSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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